Synthesis of STAT3 Inhibitor BP-1-102
1-(Bromomethyl)-4-cyclohexylbenzene is the essential starting material for introducing the 4-cyclohexylbenzyl group into the STAT3 inhibitor BP-1-102. In a structure-activity relationship (SAR) study, replacing the cyclohexylbenzyl moiety in BP-1-102 with smaller or more polar hydrophobic fragments (e.g., benzyl, naphthylmethyl, or isobutyl) resulted in a complete loss of STAT3 inhibitory activity, demonstrating the critical importance of this specific fragment [1]. While the compound itself is not a drug, its use as a building block is directly linked to a therapeutic candidate with well-defined and potent in vitro activity. BP-1-102 binds to the STAT3 protein with an equilibrium dissociation constant (Kd) of 504 nM and blocks STAT3 DNA-binding activity with an IC50 of 6.8±0.8 μM, a functional potency that is contingent on the presence of the cyclohexylbenzyl group .
| Evidence Dimension | Inhibition of STAT3 DNA-binding activity (functional assay) |
|---|---|
| Target Compound Data | IC50 = 6.8 ± 0.8 µM (for the final drug BP-1-102) |
| Comparator Or Baseline | BP-1-102 analogs with smaller/less bulky hydrophobic fragments (e.g., benzyl) |
| Quantified Difference | Complete loss of inhibitory activity for analogs lacking the cyclohexylbenzyl group |
| Conditions | In vitro STAT3 DNA-binding assay |
Why This Matters
Procurement of this specific building block is mandatory for any R&D team aiming to replicate the synthesis of BP-1-102 or explore its established SAR space, as substitution will abrogate the desired biological activity.
- [1] Oleksak, P., et al. (2021). Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 520-532. View Source
